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molecular formula C13H18O2 B018104 3-(4-tert-Butyl-phenyl)-propionic acid CAS No. 1208-64-6

3-(4-tert-Butyl-phenyl)-propionic acid

Cat. No. B018104
M. Wt: 206.28 g/mol
InChI Key: BNJYANVQFVSYEK-UHFFFAOYSA-N
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Patent
US06479424B1

Procedure details

A 3 L autoclave was charged with wet t-butylcinnamic acid (248 g, 1.21 mol), tetrahydrofuran (1 L), and ethanol (1 L) and palladium on carbon (35 g). The reactor was shut and 90 psi of hydrogen pressure applied and the reactor held at room temperature overnight. The reaction was then transferred to a round bottom flask and concentrated to 200 mL. The formed crystals were decanted and washed with hexane to give 3-(4-t-butylphenyl)propionic acid (52.9 g after vacuum drying). A second crop from the filtrate yielded additional 3-(4-t-butylphenyl)propionic acid (65.8 g). 1HNMR (CD2Cl2, 500 MHz) δ9.85 (br s, 1H); 7.32 (d, J=8 Hz, 2H); 7.15 (d, JAB=8.5 Hz); 2.91 (t, J=8 Hz, 2H); 2.67 (t, J=8 Hz, 2H); 1.27 (s, 9H).
Name
t-butylcinnamic acid
Quantity
248 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
35 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:5](=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:6]([OH:8])=[O:7])(C)(C)C.O1[CH2:20][CH2:19][CH2:18]C1.[H][H].[CH2:23](O)C>[Pd]>[C:19]([C:13]1[CH:12]=[CH:11][C:10]([CH2:9][CH2:5][C:6]([OH:8])=[O:7])=[CH:15][CH:14]=1)([CH3:18])([CH3:20])[CH3:23]

Inputs

Step One
Name
t-butylcinnamic acid
Quantity
248 g
Type
reactant
Smiles
C(C)(C)(C)C(C(=O)O)=CC1=CC=CC=C1
Name
Quantity
1 L
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1 L
Type
reactant
Smiles
C(C)O
Name
Quantity
35 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then transferred to a round bottom flask
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 200 mL
CUSTOM
Type
CUSTOM
Details
The formed crystals were decanted
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 52.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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